1,3-Butadienylbenzene
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Overview
Description
1-Phenylbutadiene, also known as 1-phenyl-1,3-butadiene, is an organic compound with the molecular formula C10H10. It is a derivative of butadiene with a phenyl group attached to the first carbon of the butadiene chain. This compound is known for its applications in polymer chemistry and as a reagent in various organic synthesis reactions .
Preparation Methods
1-Phenylbutadiene can be synthesized through several methods:
Chemical Reactions Analysis
1-Phenylbutadiene undergoes various chemical reactions:
Oxidation: It can be oxidized to form phenylbutadiene epoxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Hydrogenation of 1-Phenylbutadiene in the presence of a palladium catalyst yields 1-phenylbutane.
Scientific Research Applications
1-Phenylbutadiene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: While not commonly used directly in biological research, derivatives of 1-Phenylbutadiene are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of 1-Phenylbutadiene derivatives, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenylbutadiene primarily involves its ability to undergo polymerization and form stable polymers. The phenyl group attached to the butadiene chain influences the reactivity and stability of the compound during polymerization. The polymerization process can be initiated through cationic or radical mechanisms, leading to the formation of poly(1-phenylbutadiene) with specific properties .
Comparison with Similar Compounds
1-Phenylbutadiene can be compared with other similar compounds:
1-Phenyl-1,3-butadiene: This is a stereoisomer of 1-Phenylbutadiene with different spatial arrangements of atoms.
1-Phenethyl-1,3-butadiene: This compound has an ethyl group attached to the phenyl ring, which affects its reactivity and polymerization behavior.
1-(4-Methoxyphenyl)-1,3-butadiene: The presence of a methoxy group on the phenyl ring alters the electronic properties and reactivity of the compound.
1-Phenylbutadiene stands out due to its unique combination of a phenyl group and a butadiene chain, which imparts specific reactivity and polymerization characteristics that are valuable in various industrial and research applications.
Properties
IUPAC Name |
buta-1,3-dienylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKRXPZXQLARHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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